1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method includes the reaction of 1-methylimidazole with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The separation and purification of the final product are typically achieved through distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases such as sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition or activation of specific pathways, depending on the target. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Comparison: 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of the trifluoromethyl group and the aldehyde functionality on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the trifluoromethyl group can significantly influence the compound’s ability to interact with biological targets, thereby affecting its efficacy and potency in various applications .
Properties
CAS No. |
1359996-82-9 |
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Molecular Formula |
C6H5F3N2O |
Molecular Weight |
178.1 |
Purity |
85 |
Origin of Product |
United States |
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